Diethoxyethyl phthalate chemical structure and properties
Diethoxyethyl phthalate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethoxyethyl phthalate (DEEP), a member of the phthalate ester family, has been utilized in various industrial applications. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and toxicological profile of diethoxyethyl phthalate. Detailed experimental protocols for its synthesis and analytical determination are presented to support research and development activities. Furthermore, this document outlines the general metabolic pathways and mechanisms of action for phthalates, offering insights into the potential biological interactions of diethoxyethyl phthalate.
Chemical Structure and Identification
Diethoxyethyl phthalate is the 1,2-benzenedicarboxylic acid, bis(2-ethoxyethyl) ester. Its chemical structure consists of a benzene ring with two adjacent ester groups, each connected to a 2-ethoxyethyl chain.
DOT representation of the chemical structure of Diethoxyethyl Phthalate:
Table 1: Chemical Identification of Diethoxyethyl Phthalate
| Identifier | Value |
| IUPAC Name | bis(2-ethoxyethyl) benzene-1,2-dicarboxylate[1] |
| CAS Number | 605-54-9[1][2][3] |
| Molecular Formula | C16H22O6[1][2][3] |
| Molecular Weight | 310.34 g/mol [3] |
| SMILES | CCOCCOC(=O)C1=CC=CC=C1C(=O)OCCOCC[1] |
| InChI | InChI=1S/C16H22O6/c1-3-19-9-11-21-15(17)13-7-5-6-8-14(13)16(18)22-12-10-20-4-2/h5-8H,3-4,9-12H2,1-2H3[1] |
| Synonyms | Bis(2-ethoxyethyl) phthalate, DEEP, NSC 4825[1][2][3] |
Physicochemical Properties
A summary of the key physicochemical properties of diethoxyethyl phthalate is provided in the table below.
Table 2: Physicochemical Properties of Diethoxyethyl Phthalate
| Property | Value | Reference |
| Physical State | Oily liquid | [3] |
| Color | Colourless | [3] |
| Melting Point | 34 °C | [1][3][4] |
| Boiling Point | 345 °C (estimate) | [3][4] |
| Density | 1.121 g/cm³ (at 20 °C) | [3] |
| Water Solubility | 1.946 g/L | [3] |
| Refractive Index | 1.497 | [5] |
Experimental Protocols
Synthesis of Diethoxyethyl Phthalate
A general procedure for the synthesis of diethoxyethyl phthalate involves the esterification of phthalic anhydride with 2-ethoxyethanol in the presence of an acid catalyst.[6]
Materials:
-
Phthalic anhydride
-
2-Ethoxyethanol (in excess)
-
Concentrated sulfuric acid (catalyst)
-
Sodium carbonate solution (5-10% w/v)
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent (e.g., diethyl ether or dichloromethane)
Equipment:
-
Round-bottom flask with reflux condenser and heating mantle
-
Separatory funnel
-
Beakers, Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine phthalic anhydride and an excess of 2-ethoxyethanol (a molar ratio of 1:2.5 to 1:3 is recommended).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours.
-
Work-up: After cooling, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, sodium carbonate solution (to neutralize the acid), and saturated sodium chloride solution.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Remove the excess 2-ethoxyethanol and any solvent used for extraction via a rotary evaporator to yield the crude product.
-
Purification: The crude diethoxyethyl phthalate can be further purified by vacuum distillation.
Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used and effective method for the identification and quantification of phthalates in various matrices.[1][2][7]
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for phthalate analysis (e.g., HP-5ms)[2]
Sample Preparation:
-
Extraction: For solid or liquid samples, perform a solvent extraction using a suitable organic solvent like hexane or a mixture of hexane and acetone.
-
Cleanup: The extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.
-
Concentration: Concentrate the cleaned extract to a small volume under a gentle stream of nitrogen.
-
Derivatization: For some applications, derivatization may be necessary, but for many phthalates, it is not required.[1]
GC-MS Conditions (Example):
-
Injector: Splitless mode, 280 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate[2][7]
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature of 280-300 °C, and hold for several minutes.[7]
-
MS Detector: Electron ionization (EI) mode at 70 eV. Acquire data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.[7]
DOT representation of a general GC-MS workflow:
Toxicology and Biological Effects
The toxicological profile of diethoxyethyl phthalate is not as extensively studied as other phthalates like di(2-ethylhexyl) phthalate (DEHP). However, based on the data for the broader class of phthalates, potential health concerns include endocrine disruption, reproductive toxicity, and developmental effects.[4][8][9]
Metabolism
Phthalate esters are generally metabolized in a two-step process.[8][10] First, the diester is hydrolyzed by lipases to its corresponding monoester, which is considered the primary active metabolite.[10] The monoester can then undergo further oxidative metabolism and conjugation (e.g., glucuronidation) before being excreted.[3]
DOT representation of a generalized phthalate metabolic pathway:
Mechanism of Action
The endocrine-disrupting effects of some phthalates are thought to be mediated through various mechanisms, including:
-
Anti-androgenic activity: Some phthalate metabolites can act as antagonists to the androgen receptor, interfering with male reproductive development.[11]
-
Peroxisome Proliferator-Activated Receptor (PPAR) activation: Certain phthalates and their metabolites can activate PPARs, which are involved in lipid metabolism and can lead to effects on the liver and reproductive organs.[9][12]
-
Oxidative stress: Exposure to some phthalates has been shown to induce oxidative stress, which can lead to cellular damage.[13]
It is important to note that the specific mechanisms and potency can vary significantly between different phthalate esters. Further research is needed to elucidate the specific pathways affected by diethoxyethyl phthalate.
Safety and Handling
Appropriate safety precautions should be taken when handling diethoxyethyl phthalate in a laboratory setting. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[14] Work should be conducted in a well-ventilated area or under a fume hood.[14] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[15]
Conclusion
This technical guide has provided a comprehensive overview of the chemical structure, properties, synthesis, and analysis of diethoxyethyl phthalate. While specific toxicological data for this compound is limited, information from related phthalates suggests potential endocrine-disrupting and reproductive effects that warrant further investigation. The provided experimental protocols offer a foundation for researchers to conduct further studies on the properties and biological activities of diethoxyethyl phthalate. As with all chemicals, proper safety procedures should be strictly followed during its handling and use.
References
- 1. fses.oregonstate.edu [fses.oregonstate.edu]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. A review of the biological effects of di-(2-ethylhexyl) phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phthalate Exposure Changes the Metabolic Profile of Cardiac Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diethyl phthalate synthesis - chemicalbook [chemicalbook.com]
- 7. oiv.int [oiv.int]
- 8. Biological effects of di-(2-ethylhexyl) phthalate and other phthalic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism of phthalates in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bis(2-ethylhexyl) phthalate - Wikipedia [en.wikipedia.org]
- 12. Mechanisms of phthalate ester toxicity in the female reproductive system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
